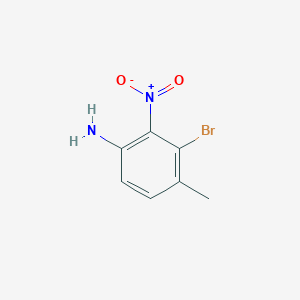

3-Bromo-4-methyl-2-nitroaniline

Vue d'ensemble

Description

3-Bromo-4-methyl-2-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O2 and its molecular weight is 231.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 3-Bromo-4-methyl-2-nitroaniline involves a series of chemical reactions. The compound undergoes nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is a meta directing group, meaning it directs the next substituent to attach at the meta position .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including those involving enzymes and receptors .

Pharmacokinetics

Similar compounds are known to have various adme properties that affect their bioavailability .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds .

Activité Biologique

3-Bromo-4-methyl-2-nitroaniline (CAS Number: 1803582-59-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H7BrN2O2

- Molecular Weight : 231.05 g/mol

- Melting Point : 105–107 °C

- Solubility : Soluble in organic solvents with varying polarity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In a study assessing various nitroaniline derivatives, it was found that this compound showed potent activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| Control (Ampicillin) | 8 | 4 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) indicated that the compound induces apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating moderate cytotoxicity.

A detailed analysis showed that treatment with this compound led to:

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

The following table summarizes its anticancer activity across different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest and apoptosis |

| A549 | 28 | Increased reactive oxygen species (ROS) |

These findings highlight the potential of this compound as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The nitro group in the molecular structure may interact with various enzymes, leading to inhibition and subsequent biological effects.

- Reactive Oxygen Species Generation : The compound has been shown to increase levels of ROS in cancer cells, contributing to oxidative stress and cell death.

- DNA Interaction : Studies suggest that it may bind to DNA, disrupting replication and transcription processes, which is a common mechanism for many antitumor agents.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various nitroanilines, including this compound, against pathogenic bacteria. Results indicated that it outperformed several known antibiotics in specific contexts .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed significant cytotoxic effects, leading researchers to propose further exploration into its use as a chemotherapeutic agent .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

3-Bromo-4-methyl-2-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds. It can be produced from 4-nitrotoluene through bromination and subsequent reduction processes. The methods for synthesizing this compound involve the use of reducing agents like iron in hydrochloric acid, which facilitate the conversion of nitro groups to amines .

Applications in Medicinal Chemistry

This compound is utilized in the development of pharmaceutical agents. Its structural modifications can lead to derivatives with enhanced biological activity, making it valuable in drug discovery and development. For instance, derivatives of this compound have been explored for their potential anti-cancer properties and as inhibitors in various biochemical pathways .

Dye Manufacturing

Role in Dye Synthesis

this compound is also employed in the dye industry as a precursor for synthesizing azo dyes and other colorants. Its ability to undergo electrophilic substitution reactions allows it to form complex structures that contribute to the vibrant colors required in textiles and other materials .

Analytical Chemistry

Use as a Reagent

In analytical chemistry, this compound can be used as a reagent for detecting various analytes. Its unique chemical properties allow it to form complexes with metal ions, which can be quantified through spectroscopic methods, aiding in environmental monitoring and quality control processes .

Case Study: Synthesis of Pharmaceutical Intermediates

A study demonstrated the synthesis of a series of pharmaceutical intermediates using this compound. The researchers highlighted its effectiveness as a building block for creating compounds with anti-inflammatory properties. The study employed microwave-assisted synthesis techniques to improve yield and reduce reaction times .

Research has indicated that derivatives of this compound exhibit significant biological activity against certain cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications at specific positions can enhance cytotoxic effects, suggesting potential therapeutic applications .

Propriétés

IUPAC Name |

3-bromo-4-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSGAMRDRXMGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.